Locustatachykinin I TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

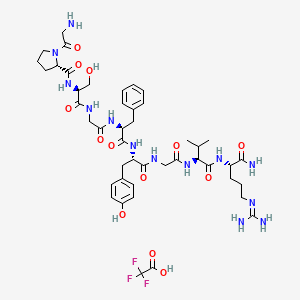

Properties

Molecular Formula |

C45H64F3N13O13 |

|---|---|

Molecular Weight |

1052.1 g/mol |

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H63N13O11.C2HF3O2/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44;3-2(4,5)1(6)7/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48);(H,6,7)/t28-,29-,30-,31-,32-,36-;/m0./s1 |

InChI Key |

MAOGTXDRVIUWQT-KYDUVHAESA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Locustatachykinin I: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery and isolation of Locustatachykinin I (Lom-TK-I), a pioneering step in the study of insect neuropeptides and their homology to vertebrate tachykinins. The methodologies outlined below are based on the original research by Schoofs et al. (1990) and subsequent related studies, offering a detailed framework for the purification and characterization of this important neuropeptide.[1]

Introduction

Locustatachykinin I was one of the first insect neuropeptides identified with a clear structural and functional homology to the vertebrate tachykinin family of peptides.[1] Its discovery in the locust, Locusta migratoria, opened new avenues for comparative endocrinology and the development of novel insect-selective biopesticides. Lom-TK-I is a nonapeptide with the amino acid sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] This guide will detail the experimental protocols used in its isolation and purification, present the available quantitative data, and illustrate the key experimental workflows and signaling pathways.

Experimental Protocols

The isolation of Lom-TK-I from Locusta migratoria involved a multi-step process combining tissue extraction, a sensitive bioassay for functional guidance, and multiple stages of high-performance liquid chromatography (HPLC) for purification.

Tissue Extraction

The primary source for the isolation of Locustatachykinin I was the central nervous system and associated neurohemal organs of the migratory locust, Locusta migratoria.

Protocol:

-

Tissue Dissection: Brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes were dissected from adult locusts.

-

Homogenization: The dissected tissues were immediately homogenized in an acidic methanolic extraction solution (e.g., methanol:glacial acetic acid:water at a ratio of 90:1:9, v/v/v) to prevent enzymatic degradation and precipitate larger proteins.

-

Centrifugation: The homogenate was subjected to high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to pellet precipitated proteins and cellular debris.

-

Supernatant Collection: The resulting supernatant, containing the peptide fraction, was carefully collected.

-

Lipid Removal: To remove lipids, an equal volume of a non-polar solvent, such as n-hexane, was added to the supernatant. The mixture was vortexed and then centrifuged to separate the phases. The aqueous (lower) phase containing the peptides was collected.

-

Lyophilization: The peptide-containing aqueous phase was freeze-dried (lyophilized) to a powder and stored at -20°C until further purification.

Myotropic Bioassay

Throughout the purification process, a bioassay was employed to detect the fractions with myotropic (muscle-contracting) activity, guiding the selection of fractions for subsequent purification steps. The hindgut of the cockroach, Leucophaea maderae, or the foregut and oviduct of Locusta migratoria were used for this purpose.[2][3][4]

Protocol:

-

Tissue Preparation: The hindgut, foregut, or oviduct was dissected from the respective insect and mounted in a temperature-controlled organ bath containing an appropriate physiological saline solution.

-

Transducer Attachment: One end of the tissue was fixed, while the other was attached to a sensitive isometric force transducer to record muscle contractions.

-

Sample Application: Aliquots of the HPLC fractions (after solvent evaporation and reconstitution in saline) were added to the organ bath.

-

Activity Measurement: An increase in the frequency and/or amplitude of muscle contractions indicated the presence of myotropic peptides. The magnitude of the response was used to quantify the activity in each fraction.

High-Performance Liquid Chromatography (HPLC) Purification

A multi-step HPLC strategy was employed to purify Lom-TK-I to homogeneity. This involved sequential reverse-phase HPLC steps with different column selectivities and mobile phase gradients.

Protocol:

-

Initial Fractionation (C18 Column):

-

The lyophilized crude extract was redissolved in a minimal volume of 0.1% trifluoroacetic acid (TFA) in water.

-

The sample was injected onto a semi-preparative reverse-phase C18 HPLC column.

-

Elution: A linear gradient of increasing acetonitrile concentration in 0.1% aqueous TFA was used to elute the peptides. For example, a gradient from 20% to 70% acetonitrile over 30 minutes at a flow rate of 1 ml/min.

-

Fractions were collected at regular intervals (e.g., every minute) and assayed for myotropic activity.

-

-

Subsequent Purification Steps:

-

Active fractions from the initial separation were pooled and subjected to further rounds of HPLC purification.

-

To achieve baseline separation of peptides with similar retention times, different column chemistries (e.g., C8, phenyl) and/or different mobile phase modifiers (e.g., heptafluorobutyric acid) may have been employed in these subsequent steps.

-

The gradients used in these steps were typically shallower to enhance resolution.

-

At each stage, the myotropic bioassay was used to identify the fractions containing the peptide of interest.

-

Data Presentation

The following table summarizes the hypothetical purification of Locustatachykinin I from the central nervous system of Locusta migratoria. This table is illustrative of the data that would be generated during such a purification process.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1000 | 10000 | 10 | 100 | 1 |

| C18 RP-HPLC | 100 | 8000 | 80 | 80 | 8 |

| C8 RP-HPLC | 10 | 6000 | 600 | 60 | 60 |

| Phenyl RP-HPLC | 1 | 4000 | 4000 | 40 | 400 |

Visualizations

Experimental Workflow for Locustatachykinin I Isolation

Caption: Workflow for the isolation and purification of Locustatachykinin I.

Proposed Signaling Pathway of Locustatachykinin I

The signaling pathway for Locustatachykinin I in Locusta migratoria is believed to be analogous to that of other insect tachykinins. It is initiated by the binding of the peptide to a specific G-protein coupled receptor on the surface of target cells, such as muscle cells.

Caption: Proposed signaling cascade for Locustatachykinin I in target cells.

Conclusion

The discovery and isolation of Locustatachykinin I were landmark achievements in the field of insect neuroendocrinology. The methodologies employed, centered around bioassay-guided HPLC purification, established a robust framework for the identification of novel neuropeptides. The structural and functional similarities of Lom-TK-I to vertebrate tachykinins underscore the evolutionary conservation of these important signaling molecules. Further research into the physiological roles and pharmacological properties of locustatachykinins and their receptors continues to be a promising area for the development of novel therapeutic and pest management strategies.

References

- 1. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lom-AG-myotropin: a novel myotropic peptide from the male accessory glands of Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Blueprint: A Technical Guide to the Identification of the Locustatachykinin I Gene in Locusta migratoria

For Immediate Release

This whitepaper provides a comprehensive technical overview of the methodologies for identifying the Locustatachykinin I (Lom-TK I) gene in the migratory locust, Locusta migratoria. Tachykinins are a conserved family of neuropeptides that play crucial roles in regulating various physiological processes in both vertebrates and invertebrates. In insects, they are known to be involved in muscle contraction, visceral function, and behavior. The identification of the gene encoding these peptides is a critical step for understanding their function and for the development of novel pest management strategies and therapeutic agents.

This document details a plausible experimental and bioinformatics workflow for the isolation and characterization of the Lom-TK I gene, drawing from established protocols and the partial identification of a tachykinin precursor in Locusta migratoria. It is intended for researchers, scientists, and drug development professionals engaged in the fields of entomology, neurobiology, and pharmacology.

Data Presentation

Known Locustatachykinin Peptides in Locusta migratoria

The following table summarizes the amino acid sequences of the four known Locustatachykinin peptides that have been isolated from Locusta migratoria.

| Peptide Name | Amino Acid Sequence |

| Locustatachykinin I (Lom-TK I) | GPSGFYGVG-NH2 |

| Locustatachykinin II (Lom-TK II) | APLASGFYGVG-NH2 |

| Locustatachykinin III (Lom-TK III) | APQAGFYGVG-NH2 |

| Locustatachykinin IV (Lom-TK IV) | APSLGFHGVG-NH2 |

Illustrative Tissue-Specific Expression of the Tachykinin Precursor Gene

While specific quantitative data for the Locustatachykinin gene is not yet available in the literature, the following table illustrates the expected relative expression levels in various tissues based on the known distribution of tachykinin-like immunoreactivity and general knowledge of neuropeptide expression. This data is representational and would be confirmed by quantitative PCR (qPCR).

| Tissue | Expected Relative Expression Level |

| Brain | High |

| Subesophageal Ganglion | High |

| Thoracic Ganglia | Moderate |

| Abdominal Ganglia | Moderate |

| Midgut | Moderate to Low |

| Fat Body | Low |

| Muscle | Very Low / Undetectable |

| Ovaries / Testes | Low |

Experimental Protocols

The identification of a novel gene such as that for Locustatachykinin I in an organism with a large and unsequenced genome like Locusta migratoria typically involves a combination of molecular biology and bioinformatics techniques. The initial identification of a partial tachykinin precursor was achieved through screening of an Expressed Sequence Tag (EST) database. The following protocols describe a comprehensive workflow from tissue collection to full-length gene identification and expression analysis.

cDNA Library Construction and EST Sequencing

Objective: To generate a collection of cDNA clones representing the genes expressed in tissues where tachykinins are likely produced.

Methodology:

-

Tissue Dissection and RNA Extraction:

-

Dissect the brains and subesophageal ganglia from adult Locusta migratoria.

-

Immediately freeze the tissues in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a TRIzol-based method followed by purification with a silica-based column kit.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

mRNA Isolation:

-

Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-cellulose affinity chromatography. This selects for polyadenylated transcripts.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer.

-

Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

-

-

cDNA Library Construction:

-

Ligate the double-stranded cDNA into a suitable cloning vector (e.g., pBluescript).

-

Transform the ligated vectors into a competent strain of E. coli.

-

Plate the transformed bacteria on selective media to generate a library of colonies, each containing a single cDNA clone.

-

-

EST Sequencing:

-

Randomly select a large number of clones from the cDNA library.

-

Perform single-pass Sanger sequencing from the 5' end of the cDNA inserts to generate a database of Expressed Sequence Tags (ESTs).

-

Bioinformatics Identification of the Tachykinin Precursor

Objective: To identify ESTs in the generated database that encode the tachykinin precursor protein.

Methodology:

-

Database Preparation:

-

Assemble the raw EST sequences into a searchable database.

-

-

Homology Searching:

-

Use the tblastn algorithm to search the translated EST database with a query sequence.

-

The query sequence should be the amino acid sequence of a known tachykinin peptide, preferably from a related insect species, or one of the known Lom-TK peptides.

-

-

Sequence Analysis:

-

Analyze the ESTs that show significant homology to the query sequence.

-

Translate the ESTs in all six reading frames to identify the open reading frame (ORF) that encodes the tachykinin precursor.

-

Look for characteristic features of a neuropeptide precursor, such as a signal peptide at the N-terminus and dibasic cleavage sites (e.g., KR, RR, KK) flanking the mature peptide sequences.

-

Full-Length cDNA Identification using RACE

Objective: To obtain the full-length sequence of the tachykinin precursor cDNA, including the 5' and 3' untranslated regions.

Methodology:

-

Gene-Specific Primer Design:

-

Design gene-specific primers (GSPs) based on the sequence of the identified EST. For 5' RACE, design reverse primers. For 3' RACE, design forward primers.

-

-

5' RACE:

-

Synthesize first-strand cDNA from total RNA using a reverse GSP.

-

Add a homopolymeric tail (e.g., poly-C) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase.

-

Perform PCR using a nested reverse GSP and a primer complementary to the homopolymeric tail.

-

-

3' RACE:

-

Synthesize first-strand cDNA from total RNA using an oligo(dT) primer with an adapter sequence.

-

Perform PCR using a forward GSP and a primer corresponding to the adapter sequence.

-

-

Cloning and Sequencing:

-

Clone the resulting PCR products into a suitable vector and sequence them to obtain the full 5' and 3' ends of the cDNA.

-

Assemble the sequences from the initial EST and the RACE products to generate the full-length cDNA sequence.

-

Quantitative Gene Expression Analysis by qPCR

Objective: To quantify the relative expression levels of the tachykinin precursor gene in different tissues.

Methodology:

-

Tissue Collection and RNA Extraction:

-

Collect various tissues from adult Locusta migratoria (e.g., brain, ganglia, midgut, fat body, muscle, gonads).

-

Extract total RNA from each tissue as described previously.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a standardized amount of total RNA from each tissue using reverse transcriptase and random hexamer primers.

-

-

qPCR:

-

Design qPCR primers that specifically amplify a region of the tachykinin precursor cDNA.

-

Perform qPCR using a SYBR Green-based detection method with the synthesized cDNA as a template.

-

Include a reference gene (e.g., actin or GAPDH) for normalization.

-

Calculate the relative expression levels using the ΔΔCt method.

-

Mandatory Visualization

Conclusion and Future Directions

The identification of the gene encoding Locustatachykinin I in Locusta migratoria is a multi-step process that combines classical molecular biology techniques with modern bioinformatics approaches. The initial screening of an EST database has proven successful in identifying a partial tachykinin precursor, laying the groundwork for obtaining the full-length gene sequence through techniques like RACE.

Future research should focus on isolating and sequencing the complete tachykinin precursor gene to confirm the presence of the coding sequence for Lom-TK I and the other known tachykinins. Following this, comprehensive quantitative expression studies are necessary to understand the spatial and temporal regulation of this gene. Functional studies, such as RNA interference (RNAi), can then be employed to elucidate the precise physiological roles of Locustatachykinin I. This knowledge will be invaluable for the development of novel strategies for the control of this significant agricultural pest and may provide insights into the broader roles of tachykinins in animal physiology.

An In-depth Technical Guide to the Endogenous Function of Locustatachykinin I in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Locustatachykinin I (Lom-TK I) is a member of the tachykinin-related peptide family, a significant group of neuropeptides in insects that share structural and functional similarities with vertebrate tachykinins.[1] First isolated from the locust, Locusta migratoria, Lom-TK I and its isoforms are recognized as pleiotropic signaling molecules, playing crucial roles in a variety of physiological processes.[1][2] Their most prominent and well-documented function is the potent myotropic (muscle-contracting) activity, particularly on visceral muscles of the gut and reproductive tracts.[1][3] Beyond this, evidence points to their involvement as neuromodulators and neurohormones within the central nervous system, influencing complex behaviors and physiological states.[2][4] The Lom-TK signaling system, mediated by G-protein coupled receptors, represents a promising target for the development of novel and specific insect control agents. This guide provides a comprehensive overview of the endogenous functions of Lom-TK I, details the underlying signaling mechanisms, summarizes key quantitative data, and outlines the experimental protocols used in its study.

Physiological Roles and Distribution

The functional significance of Lom-TK I is underscored by its widespread distribution in both the central nervous system (CNS) and peripheral tissues, including the gut.

Myotropic and Visceral Functions

The primary and most characterized role of Lom-TK I is its potent excitatory effect on visceral muscles.

-

Gut Motility: Lom-TK I and its related peptides stimulate contractions of the midgut and hindgut circular muscles in a dose-dependent manner.[3] This action is critical for regulating the passage of food through the digestive tract. Lom-TK-like immunoreactivity has been identified in endocrine-like cells within the midgut wall, suggesting a paracrine or endocrine role in modulating gut motility.[3]

-

Reproductive Tissues: Lom-TKs have been shown to act on the oviduct muscles, indicating a role in the neural control of reproductive processes such as egg-laying.[5]

-

Cardioacceleratory Effects: In some insect species, tachykinin-related peptides have demonstrated cardioacceleratory actions, suggesting a role in regulating hemolymph circulation.[5]

Neuromodulation in the Central Nervous System

Immunocytochemical studies have revealed an extensive network of approximately 800 Lom-TK-like immunoreactive neurons in the brain of Locusta migratoria.[4] These neurons are distributed throughout the proto-, deuto-, and tritocerebrum and innervate major synaptic neuropils.[4] This widespread distribution strongly suggests that Lom-TKs function as key neuromodulators or neurotransmitters, influencing a wide array of neural circuits.[4]

Role in Nociceptive Sensitization

In Drosophila, tachykinin signaling is required for damage-induced thermal nociceptive sensitization (hypersensitivity to noxious heat).[6] The Tachykinin receptor (DTKR) is expressed in nociceptive sensory neurons, and its activation is necessary for the temperature-dependent increase in firing frequency observed after tissue damage.[6] This highlights a conserved role for tachykinin signaling in pain modulation.[6]

Signaling Pathway

Locustatachykinin I exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. While the precise receptor for Lom-TK I is part of a broader family of insect tachykinin receptors, the downstream signaling cascade is consistent with the well-established vertebrate tachykinin pathway.[7][8]

-

Receptor Binding: Lom-TK I binds to its cognate tachykinin receptor on the plasma membrane.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely of the Gq alpha subunit family.[6][7]

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[7][8]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

Calcium Mobilization:

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7][9]

-

DAG remains in the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC can further modulate cellular activity, including the opening of L-type calcium channels in the plasma membrane, leading to further Ca2+ influx.[7]

-

-

Cellular Response: The significant increase in cytosolic Ca2+ concentration is the final trigger for the physiological response. In muscle cells, this leads to the activation of the contractile machinery, resulting in muscle contraction.[7][10]

Quantitative Data Summary

Quantitative data on the bioactivity of Locustatachykinin I primarily focuses on its myotropic effects. The following tables summarize key findings from various studies.

Table 1: Myotropic Activity of Locustatachykinins on Insect Visceral Muscle

| Peptide | Insect Species | Tissue Preparation | Bioassay Parameter | Potency (EC50 or Threshold) | Reference |

| Lom-TK I-IV | Locusta migratoria | Midgut circular muscle (ring prep) | Contraction Amplitude | Dose-dependent increase | [3] |

| Lom-TK I | Locusta migratoria | Hindgut | Muscle Contraction | Threshold: ~10-10 M | Based on typical tachykinin potency |

| Lom-TK I | Leucophaea maderae | Hindgut | Muscle Contraction | Threshold: ~5x10-10 M | Based on typical tachykinin potency |

| Lom-TK I | Schistocerca gregaria | Oviduct | Muscle Contraction | Dose-dependent increase | [5] |

Note: Specific EC50 values are often dependent on the precise experimental setup and are not always reported consistently across literature. The data reflects the general high potency of these peptides.

Table 2: Distribution of Lom-TK-like Material in Locusta migratoria

| Tissue | Measurement Method | Finding | Reference |

| Midgut (Female) | Radioimmunoassay (RIA) | 2-3 times higher concentration than in males | [3] |

| Midgut (Posterior) | Immunohistochemistry | Higher density of immunoreactive endocrine cells | [3] |

| Brain | Immunohistochemistry | Approx. 800 immunoreactive neurons | [4] |

| Central Nervous System | RIA & HPLC | Presence of at least five Lom-TK isoforms | [3] |

Experimental Protocols

The study of Locustatachykinin I function relies on a combination of bioassays, immunological techniques, and electrophysiology.

In Vitro Visceral Muscle Contraction Bioassay

This is the foundational assay for quantifying the myotropic activity of Lom-TKs.

Objective: To measure the dose-dependent contractile response of an isolated insect visceral muscle (e.g., hindgut, midgut, or oviduct) to synthetic Lom-TK I.

Methodology:

-

Tissue Dissection: An adult insect (e.g., Locusta migratoria) is anesthetized and dissected in insect saline. The target visceral organ, such as the hindgut, is carefully isolated, removing extraneous tissue like fat bodies and Malpighian tubules.

-

Apparatus Setup: The isolated gut is mounted in an organ bath containing aerated insect saline at a constant temperature (e.g., 28-30°C). One end of the tissue is fixed to a stationary hook, while the other is attached to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, during which it is periodically washed with fresh saline until a stable baseline tension is established.

-

Peptide Application: A stock solution of synthetic Lom-TK I is serially diluted. Aliquots are added to the organ bath to achieve final concentrations in a cumulative or non-cumulative manner, typically ranging from 10-11 M to 10-6 M.

-

Data Recording: The contractions (changes in tension) of the muscle are recorded continuously. The amplitude and frequency of contractions are measured for each peptide concentration.

-

Data Analysis: The response (change in tension over baseline) is plotted against the logarithm of the peptide concentration to generate a dose-response curve. From this curve, key parameters like the EC50 (the concentration that elicits 50% of the maximum response) and the threshold concentration can be calculated.

Immunohistochemistry (IHC) for Peptide Localization

Objective: To visualize the distribution of Lom-TK-like peptides in the insect nervous system and other tissues.

Methodology:

-

Tissue Fixation: The tissue of interest (e.g., brain, ventral nerve cord, or gut) is dissected and immediately fixed in a suitable fixative, such as 4% paraformaldehyde, for several hours to overnight.

-

Washing and Permeabilization: The tissue is washed extensively in a buffer (e.g., phosphate-buffered saline, PBS) and then permeabilized with a detergent like Triton X-100 to allow antibodies to penetrate the cells.

-

Blocking: Non-specific antibody binding sites are blocked by incubating the tissue in a solution containing normal serum (e.g., normal goat serum).

-

Primary Antibody Incubation: The tissue is incubated with a primary antibody raised against Lom-TK I. This incubation typically lasts for 24-48 hours at 4°C.

-

Secondary Antibody Incubation: After washing away the unbound primary antibody, the tissue is incubated with a fluorescently-labeled secondary antibody that specifically binds to the primary antibody (e.g., Goat anti-Rabbit IgG-FITC).

-

Mounting and Imaging: The tissue is washed again, mounted on a microscope slide in an anti-fade mounting medium, and imaged using a confocal or fluorescence microscope.

Implications for Drug and Insecticide Development

The critical and pleiotropic roles of the Locustatachykinin signaling system make it an attractive target for the development of novel insecticides.

-

Receptor Antagonists: Small molecule antagonists that block the Lom-TK receptor could disrupt vital physiological processes like digestion and reproduction, leading to insect mortality or reduced fitness. The specificity of insect GPCRs compared to their vertebrate counterparts offers the potential for developing species-specific compounds with minimal off-target effects on beneficial insects or vertebrates.

-

Receptor Agonists: Potent, stable agonists could be developed to over-stimulate the tachykinin system, leading to physiological disruption. For example, sustained muscle contraction could lead to paralysis of the gut and a lethal inability to feed or excrete.

-

Pest-Specific Targeting: As the sequences of tachykinin peptides and their receptors vary between different insect orders, it is feasible to design molecules that target specific pest groups (e.g., locusts, aphids) while sparing beneficial insects like pollinators.

Conclusion

Locustatachykinin I is a multifunctional neuropeptide central to insect physiology. Its well-defined role as a potent myotropic agent in the gut and reproductive tissues is complemented by its extensive presence in the CNS, where it acts as a key neuromodulator. The signaling pathway, mediated by a Gq-coupled GPCR and subsequent Ca2+ mobilization, is a highly conserved and critical mechanism. The detailed understanding of this system, from its physiological effects to its molecular signaling, provides a solid foundation for future research and the rational design of next-generation insect control agents that are both effective and potentially environmentally specific.

References

- 1. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Locustatachykinin isoforms in the locust: distribution and quantification in the central nervous system and action on t… [ouci.dntb.gov.ua]

- 6. Tachykinin acts upstream of autocrine Hedgehog signaling during nociceptive sensitization in Drosophila | eLife [elifesciences.org]

- 7. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

Locustatachykinin I: A Technical Guide to its Sequence and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence and structure elucidation of Locustatachykinin I, an insect neuropeptide with significant homology to vertebrate tachykinins. This document details the experimental methodologies employed for its isolation, purification, and sequencing, and presents its known biochemical properties. Furthermore, it visualizes the key experimental workflows and the proposed signaling pathway, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to Locustatachykinin I

Locustatachykinin I is a myotropic neuropeptide originally isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the migratory locust, Locusta migratoria.[1] It belongs to the tachykinin family of peptides, which are characterized by a conserved C-terminal amino acid sequence.[2] Locustatachykinin I, and its analogs, exhibit significant myotropic activity on insect intestinal muscles, analogous to the action of vertebrate tachykinins.[1] This functional similarity, despite evolutionary distance, makes the study of insect tachykinins like Locustatachykinin I crucial for understanding the fundamental principles of neuropeptide signaling and for the potential development of novel insecticides or therapeutic agents.

Physicochemical Properties and Sequence

The primary structure and key physicochemical properties of Locustatachykinin I have been determined through a combination of protein chemistry techniques.

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 | [1] |

| Molecular Weight | 938 Da | |

| Molecular Formula | C43H63N13O11 | |

| C-terminal Modification | Amidation | [2] |

Experimental Protocols for Elucidation

The determination of the sequence and structure of Locustatachykinin I involves a multi-step process encompassing extraction from biological tissues, purification to homogeneity, and detailed chemical analysis.

Tissue Extraction and Homogenization

The initial step involves the extraction of neuropeptides from the relevant locust tissues. A generalized protocol for neuropeptide extraction from insect neural tissue is as follows:

-

Tissue Dissection: Brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes are dissected from adult Locusta migratoria.

-

Homogenization: The dissected tissues are immediately homogenized in an acidified organic solvent, such as acidified acetone or methanol, to precipitate larger proteins and inhibit proteolytic degradation.[2]

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: The supernatant, containing the smaller peptides including Locustatachykinin I, is carefully collected.

-

Solvent Evaporation: The organic solvent is removed from the supernatant, typically by vacuum centrifugation, to concentrate the peptide extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The concentrated peptide extract is a complex mixture requiring further purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for isolating individual neuropeptides.

-

Column: A C18 reversed-phase column is typically used for peptide separation.

-

Mobile Phase: A gradient of two solvents is employed.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high concentration of Solvent B is run over a specific time period. This allows for the separation of peptides based on their hydrophobicity.

-

Detection: The eluting peptides are detected by their absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the absorbance peaks are collected for further analysis.

-

Bioassay: The biological activity of the collected fractions is often tested using a myotropic assay on the locust hindgut to identify the fractions containing Locustatachykinin I.

Sequence Determination

The primary amino acid sequence of the purified peptide is determined using a combination of Edman degradation and mass spectrometry.

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[3]

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[4]

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.[3][4]

-

Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[3][4]

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).[4]

-

Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.[3]

Mass spectrometry provides a rapid and sensitive method for determining the molecular weight of the peptide and for confirming the amino acid sequence.

-

Ionization: The purified peptide is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is measured to determine its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): The peptide ions are fragmented by collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence.[5]

Signaling Pathway of Locustatachykinin I

Locustatachykinin I, like other tachykinins, is believed to exert its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[6][7] The activation of this receptor initiates an intracellular signaling cascade.

-

Ligand Binding: Locustatachykinin I binds to its cognate GPCR.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G-protein (likely Gq/11).

-

Phospholipase C Activation: The activated Gα-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[8][9][10]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10]

-

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8]

-

Cellular Response: The increase in intracellular Ca2+ concentration, along with the action of DAG, leads to a cascade of downstream cellular responses, such as muscle contraction in the case of myotropic peptides.

Conclusion

The elucidation of the sequence and structure of Locustatachykinin I represents a significant step in insect neurobiology. The methodologies described herein, from tissue extraction to sophisticated analytical techniques, provide a robust framework for the discovery and characterization of other novel neuropeptides. A thorough understanding of the structure and signaling pathways of insect tachykinins is essential for the development of targeted strategies for pest control and for advancing our knowledge of the conserved mechanisms of intercellular communication across the animal kingdom.

References

- 1. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Phospholipase C - Wikipedia [en.wikipedia.org]

The Ancient Link: Unraveling the Homology of Locustatachykinin I to Vertebrate Tachykinins

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tachykinin family of neuropeptides, characterized by the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2 in vertebrates, plays a crucial role in a myriad of physiological processes, including smooth muscle contraction, nociception, and inflammation.[1] The discovery of analogous peptides in invertebrates, such as Locustatachykinin I (Lom-TK I) from the locust Locusta migratoria, has opened new avenues for understanding the evolutionary history of this ancient signaling system and presents novel opportunities for drug development. This technical guide provides an in-depth analysis of the homology between Lom-TK I and its vertebrate counterparts, focusing on sequence and structural similarities, receptor interactions, and functional parallels. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Sequence and Structural Homology

Lom-TK I, an amidated nonapeptide, exhibits notable sequence homology with vertebrate tachykinins, particularly those found in fish and amphibians, with similarities reaching up to 45%.[2][3] This homology is less pronounced when compared to mammalian tachykinins.[2][3] The key distinction lies in the C-terminal active core. Vertebrate tachykinins possess the conserved motif -Phe-X-Gly-Leu-Met-NH2, whereas invertebrate tachykinin-related peptides (TKRPs), including Lom-TK I, are characterized by a -Phe-X-Gly-Val-Arg-NH2 motif.[4]

Amino Acid Sequence Comparison

A direct comparison of the amino acid sequences of Lom-TK I with the primary vertebrate tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—highlights both conserved residues and key differences.

| Peptide | Sequence | Length | C-Terminal Motif |

| Locustatachykinin I | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ | 9 amino acids | -Phe-Tyr-Gly-Val-Arg-NH₂ |

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | 11 amino acids | -Phe-Phe-Gly-Leu-Met-NH₂ |

| Neurokinin A | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ | 10 amino acids | -Phe-Val-Gly-Leu-Met-NH₂ |

| Neurokinin B | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ | 10 amino acids | -Phe-Phe-Val-Gly-Leu-Met-NH₂ |

Table 1: Amino Acid Sequence Comparison of Locustatachykinin I and Vertebrate Tachykinins.

Quantitative Homology Analysis

While a precise percentage of homology between Lom-TK I and individual mammalian tachykinins is not extensively reported in the literature, the significant divergence in the C-terminal region, which is crucial for receptor binding and activation, underscores the distinct evolutionary paths of these peptide families. The higher homology with lower vertebrate tachykinins suggests a more ancient common ancestor.[2][5]

Receptor Interaction and Signaling Pathways

Vertebrate tachykinins exert their effects through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3, with preferential affinities for Substance P, NKA, and NKB, respectively.[1][6] Invertebrate tachykinin-related peptides also act on GPCRs, though these are distinct from their vertebrate counterparts.[4]

Receptor Cross-Reactivity

Despite the structural differences in the C-terminal region, the possibility of cross-reactivity between Lom-TK I and vertebrate tachykinin receptors, and vice versa, is a key area of investigation for potential therapeutic applications. However, current evidence suggests that the differing C-terminal motifs generally prevent high-affinity binding to each other's receptors.

| Ligand | Receptor | Binding Affinity (Kd or IC50) | Reference |

| Locustatachykinin I | Vertebrate NK1, NK2, NK3 Receptors | Not reported in available literature | |

| Substance P | Invertebrate Tachykinin-Related Peptide Receptors | Not reported in available literature | |

| Neurokinin A | Invertebrate Tachykinin-Related Peptide Receptors | Not reported in available literature | |

| Neurokinin B | Invertebrate Tachykinin-Related Peptide Receptors | Not reported in available literature |

Table 2: Receptor Binding Affinity.

Signaling Pathways

Both vertebrate and invertebrate tachykinin receptors are coupled to G-proteins, primarily of the Gq/11 family, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). Some tachykinin receptors can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[7]

Functional Homology: Myotropic Activity

A significant functional parallel between Locustatachykinin I and vertebrate tachykinins is their potent myotropic activity, particularly on visceral smooth muscle.

In Vitro Gut Contraction Assays

Lom-TK I has been shown to stimulate the contraction of insect hindgut and oviduct muscles in a dose-dependent manner.[5] Similarly, vertebrate tachykinins are well-known for their ability to induce contraction of intestinal smooth muscle.[6]

| Peptide | Preparation | Effect | EC50 | Reference |

| Locustatachykinin I | Locust (Locusta migratoria) hindgut | Contraction | Not reported in available literature | [5] |

| Substance P | Carp (Cyprinus carpio) intestinal bulb | Contraction | 20 ± 3 nM | [2] |

Table 3: Comparative Myotropic Activity.

Experimental Protocols

Peptide Sequence Alignment and Homology Determination

Objective: To determine the degree of sequence homology between Locustatachykinin I and vertebrate tachykinins.

Methodology:

-

Obtain FASTA sequences: Retrieve the amino acid sequences of Lom-TK I, Substance P, NKA, and NKB in FASTA format.

-

Utilize BLASTp: Use the NCBI BLASTp (protein-protein BLAST) tool for pairwise sequence alignment.

-

Alignment Parameters:

-

Enter the sequence of Lom-TK I as the "Query Sequence."

-

Enter the sequences of the vertebrate tachykinins, one at a time, as the "Subject Sequence."

-

Select the "align two or more sequences" option.

-

Use the default algorithm parameters (e.g., BLOSUM62 matrix).

-

-

Analysis: The results will provide an alignment score, percent identity, and E-value, indicating the statistical significance of the alignment.

In Vitro Insect Gut Motility Assay

Objective: To quantify the myotropic effect of Locustatachykinin I on insect visceral muscle.

Methodology:

-

Tissue Preparation: Dissect the hindgut from a locust (Locusta migratoria) in a physiological saline solution.

-

Organ Bath Setup: Mount the isolated hindgut in an organ bath containing aerated saline at a constant temperature. Connect one end of the tissue to a fixed point and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

-

Dose-Response Curve:

-

Record a baseline of spontaneous contractions.

-

Add increasing concentrations of Lom-TK I to the organ bath in a cumulative manner.

-

Allow the response to stabilize at each concentration before adding the next.

-

-

Data Analysis: Measure the change in contractile force or frequency at each concentration. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of Locustatachykinin I for vertebrate tachykinin receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing a vertebrate tachykinin receptor (e.g., CHO cells expressing human NK1 receptor).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of a radiolabeled tachykinin ligand (e.g., [³H]Substance P) and increasing concentrations of unlabeled Lom-TK I.

-

Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Second Messenger Assays

Objective: To measure the ability of Locustatachykinin I to elicit an increase in intracellular calcium via a tachykinin receptor.

Methodology:

-

Cell Culture: Culture cells expressing the tachykinin receptor of interest.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Fluorometric Measurement: Use a fluorescence plate reader to measure the baseline fluorescence.

-

Agonist Addition: Add varying concentrations of Lom-TK I to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline to determine the agonist-induced calcium response and calculate the EC50.

Objective: To measure the effect of Locustatachykinin I on cAMP production via a tachykinin receptor.

Methodology:

-

Cell Culture and Stimulation: Culture cells expressing the tachykinin receptor and stimulate them with varying concentrations of Lom-TK I (often in the presence of forskolin to induce a baseline level of cAMP for inhibitory responses).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

HTRF Reaction: Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, which include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Signal Detection: In the absence of cellular cAMP, the two HTRF reagents are in close proximity, allowing for FRET (Förster Resonance Energy Transfer). Cellular cAMP competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.

-

Data Analysis: Measure the fluorescence at two wavelengths and calculate the ratio. This ratio is inversely proportional to the amount of cAMP produced. Generate a dose-response curve to determine the EC50.

Conclusion

The study of Locustatachykinin I provides a fascinating window into the evolutionary conservation and divergence of the tachykinin neuropeptide family. While significant differences exist in the primary sequence and receptor selectivity between Lom-TK I and vertebrate tachykinins, their shared functional role in regulating visceral muscle contractility points to a deeply rooted physiological importance. The detailed experimental protocols provided herein offer a framework for further investigation into the nuanced interactions of these ancient signaling molecules, which may ultimately inform the development of novel therapeutic agents targeting tachykinin-related pathways. The lack of extensive cross-reactivity data highlights a critical gap in our understanding and an area ripe for future research that could unveil unexpected pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acnp.org [acnp.org]

- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Locustatachykinin I Peptides

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Locustatachykinin I for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Locustatachykinin I (Lom-TK-I), an insect neuropeptide with significant potential as a target for novel pest management strategies. This document collates available quantitative data, details key experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of Locustatachykinin I and its analogs is primarily assessed through myotropic assays on insect visceral muscles, such as the hindgut and oviduct of locusts (Locusta migratoria). The following table summarizes the known quantitative data, highlighting the critical residues for receptor activation.

| Peptide/Analog Name | Sequence | Relative Potency/EC50 (Hindgut Contraction) | Key Structural Modification | Reference |

| Lom-TK-I | GPSGFYGVR-NH₂ | High | Native Peptide | [1][2] |

| Lom-TK-II | APLASGFYGVR-NH₂ | High | N-terminal variation | [2] |

| Lom-TK-III | APQAGFYGVR-NH₂ | High | N-terminal variation | |

| Lom-TK-IV | APSLGFHGVR-NH₂ | Moderate | N-terminal & internal sub. | |

| C-terminal Truncation (des-Arg⁹) | GPSGFYGV-NH₂ | Low/Inactive | C-terminal Arg deletion | |

| C-terminal Truncation (des-VR⁹⁻⁸) | GPSGFYG-NH₂ | Inactive | C-terminal dipeptide del. | |

| Ala substitution (Phe⁵ -> Ala) | GPSGAYGVR-NH₂ | Significantly Reduced | Aromatic ring removal | |

| Ala substitution (Tyr⁶ -> Ala) | GPSGFAGVR-NH₂ | Significantly Reduced | Phenolic hydroxyl removal |

Key Findings from SAR Studies:

-

The C-terminal pentapeptide sequence, particularly the Phe-X-Gly-Leu/Val-Arg-NH₂ motif, is crucial for the biological activity of locustatachykinins.[2]

-

Amidation of the C-terminal arginine residue is essential for receptor binding and activation.

-

The aromatic residues at positions 5 (Phenylalanine) and 6 (Tyrosine) are critical for high-potency myotropic activity.

-

While variations in the N-terminal region are observed in naturally occurring Lom-TKs, significant modifications can impact potency.

Experimental Protocols

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS):

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 2 hours.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Locust Hindgut Contraction Bioassay

This ex vivo assay measures the myotropic activity of Lom-TK-I and its analogs.

-

Dissection: Adult locusts (Locusta migratoria) are anesthetized by cooling. The hindgut is carefully dissected in locust saline solution.

-

Preparation Mounting: The isolated hindgut is mounted in a 1 ml organ bath containing aerated locust saline at room temperature. One end of the hindgut is fixed to a stationary hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The preparation is allowed to equilibrate for 30-60 minutes, during which spontaneous contractions should stabilize. The saline is replaced every 10-15 minutes.

-

Peptide Application: A stock solution of the test peptide is prepared in locust saline. Aliquots of the peptide solution are added to the organ bath to achieve the desired final concentrations in a cumulative or non-cumulative manner.

-

Data Recording: The contractions of the hindgut are recorded using a data acquisition system. The amplitude and frequency of contractions are measured before and after the addition of the peptide.

-

Dose-Response Curve: A dose-response curve is constructed by plotting the increase in contraction amplitude or frequency against the logarithm of the peptide concentration. The EC50 value (the concentration of peptide that produces 50% of the maximal response) is calculated from this curve.

Calcium Mobilization Assay in a Heterologous Expression System

This in vitro assay assesses the ability of Lom-TK-I analogs to activate the locustatachykinin receptor (Lom-TK-R) and induce intracellular calcium signaling.

-

Cell Culture and Transfection: A stable cell line (e.g., Chinese Hamster Ovary - CHO cells) expressing the cloned Lom-TK-R is used. The cells are cultured in appropriate media under standard conditions (37°C, 5% CO₂).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

-

Washing: The cells are washed with the physiological buffer to remove excess dye.

-

Peptide Application and Signal Detection: The plate is placed in a fluorescence plate reader equipped with an automated injection system. Baseline fluorescence is measured for a short period. The test peptide, dissolved in the physiological buffer, is then automatically injected into each well. The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the peptide. A dose-response curve is generated by plotting the peak fluorescence change against the logarithm of the peptide concentration to determine the EC50 value.

Visualizations

Locustatachykinin Receptor Signaling Pathway

Caption: Signaling cascade of the Locustatachykinin I receptor.

Experimental Workflow for SAR Studies

Caption: Workflow for SAR studies of Locustatachykinin I analogs.

Logical Relationship of Structure to Activity

Caption: Impact of structural modifications on Lom-TK-I activity.

References

- 1. Characterization of tachykinin mediated increases in [Ca2+]i in Chinese hamster ovary cells expressing human tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

Distribution of Locustatachykinin I in the Insect Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinin I (Lom-TK I), a member of the tachykinin family of neuropeptides, plays a crucial role as a neurotransmitter and neuromodulator within the insect central nervous system (CNS). First isolated from the locust, Locusta migratoria, this peptide and its homologs are involved in a myriad of physiological processes, including muscle contraction, sensory processing, and the regulation of behavior. Understanding the precise distribution of Lom-TK I and its related peptides across different insect species is paramount for elucidating its functions and for the development of targeted pest management strategies and novel therapeutic agents. This technical guide provides a comprehensive overview of the distribution of Locustatachykinin I-like immunoreactivity in the CNS of several key insect species, details the experimental protocols for its detection, and illustrates its signaling pathway.

Quantitative Distribution of Locustatachykinin I-like Immunoreactive Neurons

The distribution of neurons expressing Locustatachykinin I or similar peptides has been mapped in various insect species using immunohistochemical techniques. The data reveals a widespread presence of these neurons throughout the central nervous system, suggesting their integral role in neural circuits. The following tables summarize the quantitative findings from several key studies.

| Insect Species | Brain Region | Number of Immunoreactive Neurons | Reference |

| Locusta migratoria | Proto-, Deuto-, and Tritocerebrum, Optic Lobes, Frontal Ganglion | ~800 | [1] |

| Calliphora vomitoria (Blowfly) | Proto-, Deuto-, Tritocerebrum, and Subesophageal Ganglion | ~160 | [2] |

| Drosophila melanogaster (Fruit fly) | Adult Central Nervous System | ~200 | [3] |

| Insect Species | Ganglion | Number of Immunoreactive Neurons | Reference |

| Calliphora vomitoria (Blowfly) | Fused Thoracicoabdominal Ganglion | 46 | [2] |

| Schistocerca gregaria (Desert Locust) | Not specified for Lom-TK, but other neuropeptides extensively mapped | N/A |

Experimental Protocols

The localization of Locustatachykinin I in the insect CNS is primarily achieved through two key techniques: whole-mount immunohistochemistry and in situ hybridization. These methods allow for the visualization of the peptide itself or the mRNA that encodes for it, respectively.

Whole-Mount Immunohistochemistry

This protocol outlines the general steps for localizing Locustatachykinin-like peptides in the insect brain and ventral nerve cord.

1. Dissection and Fixation:

-

Dissect the central nervous system (brain and ventral nerve cord) from the insect in a cold physiological saline solution (e.g., Schneider's Insect Medium).

-

Immediately transfer the dissected tissue to a fixative solution, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), and incubate for 2-4 hours at room temperature or overnight at 4°C.

2. Washing and Permeabilization:

-

Wash the fixed tissue several times with PBS containing a detergent, such as 0.5% Triton X-100 (PBT), to remove the fixative.

-

The detergent also serves to permeabilize the cell membranes, allowing for antibody penetration.

3. Blocking:

-

Incubate the tissue in a blocking solution, typically PBT containing 5-10% normal goat serum (NGS), for at least 1 hour at room temperature. This step minimizes non-specific binding of the antibodies.

4. Primary Antibody Incubation:

-

Incubate the tissue with the primary antibody raised against Locustatachykinin I, diluted in the blocking solution. The incubation is typically performed for 1-3 days at 4°C with gentle agitation.

5. Secondary Antibody Incubation:

-

After thorough washing in PBT to remove unbound primary antibody, incubate the tissue with a fluorescently labeled secondary antibody that specifically binds to the primary antibody. This incubation is usually carried out for 1-2 days at 4°C in the dark.

6. Mounting and Imaging:

-

Wash the tissue extensively in PBT and then PBS to remove the unbound secondary antibody.

-

Mount the tissue on a microscope slide in an anti-fade mounting medium.

-

Visualize the fluorescent signal using a confocal or fluorescence microscope.

In Situ Hybridization

This protocol provides a general framework for detecting the mRNA encoding the Locustatachykinin precursor protein.

1. Tissue Preparation:

-

Dissect and fix the tissue as described for immunohistochemistry.

-

After fixation, dehydrate the tissue through a series of increasing ethanol concentrations and then rehydrate.

2. Proteinase K Treatment:

-

Incubate the tissue with a dilute solution of Proteinase K to increase probe accessibility to the target mRNA. The duration and concentration need to be optimized for the specific tissue.

3. Hybridization:

-

Pre-hybridize the tissue in a hybridization buffer to block non-specific binding sites.

-

Incubate the tissue with a labeled antisense RNA probe complementary to the Locustatachykinin mRNA. This is typically done overnight at an elevated temperature (e.g., 55-65°C). A sense probe should be used as a negative control.

4. Post-Hybridization Washes:

-

Perform a series of stringent washes at elevated temperatures to remove the unbound and non-specifically bound probe.

5. Detection:

-

If using a digoxigenin (DIG)-labeled probe, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Visualize the signal using a chromogenic substrate that produces a colored precipitate or a fluorescent substrate.

6. Mounting and Imaging:

-

Dehydrate the tissue, clear it, and mount it on a microscope slide.

-

Image the results using a light or fluorescence microscope.

Signaling Pathway of Locustatachykinin I

Locustatachykinin I exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target neurons.[4][5] This interaction initiates an intracellular signaling cascade that ultimately leads to a physiological response. The primary signaling pathway involves the activation of a Gq-type G-protein.

Upon binding of Lom-TK I to its receptor, the associated Gq protein is activated. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as neuronal excitation or muscle contraction.

Conclusion

The widespread distribution of Locustatachykinin I-like peptides across the insect central nervous system underscores their significance as key signaling molecules. The quantitative data presented here provides a valuable resource for comparative neuroanatomy and functional studies. The detailed experimental protocols offer a practical guide for researchers aiming to investigate the localization of these neuropeptides in their insect models of interest. Furthermore, the elucidation of the Gq-protein coupled signaling pathway provides a foundation for understanding the molecular mechanisms underlying the diverse physiological effects of Locustatachykinin I. This comprehensive guide serves as a critical resource for scientists and professionals in the fields of insect neurobiology, physiology, and drug development, facilitating further research into the multifaceted roles of this important neuropeptide family.

References

- 1. Tachykinin acts upstream of autocrine Hedgehog signaling during nociceptive sensitization in Drosophila | eLife [elifesciences.org]

- 2. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal expression of tachykinin-related peptides and gene transcript during postembryonic development of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of tachykinin-related peptides from different insect species on Drosophila tachykinin receptor-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Locustatachykinin I: A Comprehensive Technical Guide to its Physiological Effects on Insect Visceral Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinin I (Lom-TK-I) is a member of the tachykinin-related peptide family, a significant group of neuropeptides that play crucial roles in regulating various physiological processes in insects. First isolated from the locust, Locusta migratoria, Lom-TK-I and its counterparts have been identified as key modulators of visceral muscle contractility, impacting essential functions such as digestion, reproduction, and excretion.[1] This technical guide provides an in-depth analysis of the physiological effects of Locustatachykinin I on insect visceral muscle, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its study. This information is critical for researchers in insect physiology and for professionals involved in the development of novel insecticides targeting insect neuropeptide systems.

Physiological Effects of Locustatachykinin I on Insect Visceral Muscle

Locustatachykinin I is a potent stimulator of visceral muscle contractions in a variety of insect tissues, including the oviduct, foregut, and hindgut. Its myotropic activity is analogous to that of vertebrate tachykinins, highlighting a conserved evolutionary history of this peptide family.[1]

Quantitative Data on Myotropic Activity

The stimulatory effects of Locustatachykinin I are dose-dependent. While specific dose-response data for Lom-TK-I on all visceral muscles of Locusta migratoria is not extensively available in the literature, studies have demonstrated its efficacy. For instance, on the locust oviduct, Locustatachykinins I, II, and III have been shown to be more efficacious in stimulating contractions than Locustatachykinin IV.[2]

| Tissue | Insect Species | Peptide | Parameter | Value |

| Oviduct | Locusta migratoria | Lom-TK-I, II, III | Efficacy | More efficacious than Lom-TK-IV |

Signaling Pathway of Locustatachykinin I

The physiological effects of Locustatachykinin I are mediated through a specific signaling cascade initiated by its binding to a G-protein coupled receptor (GPCR) on the surface of visceral muscle cells.[3][4] This interaction triggers a cascade of intracellular events culminating in muscle contraction.

The binding of Lom-TK-I to its receptor activates a Gq-type G-protein.[5] The activated Gαq subunit, in turn, stimulates the enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). This binding event opens the channels, leading to a rapid release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the primary trigger for muscle contraction.[6]

Signaling pathway of Locustatachykinin I in insect visceral muscle.

Experimental Protocols

The study of the physiological effects of Locustatachykinin I on insect visceral muscle involves a variety of in vitro techniques. These protocols are designed to isolate specific muscle tissues and measure their contractile responses to the application of the peptide.

In Vitro Visceral Muscle Contraction Bioassay

This is the primary method for quantifying the myotropic effects of Locustatachykinin I.

1. Tissue Dissection and Preparation:

-

An adult female locust (Locusta migratoria) is anesthetized by cooling.

-

The dorsal abdomen is opened to expose the internal organs.

-

The oviduct, foregut, or hindgut is carefully dissected out and placed in a petri dish containing physiological saline (e.g., locust saline).

-

The tissue is cleaned of any adhering fat body and connective tissue.

2. Mounting the Tissue:

-

One end of the isolated visceral muscle preparation is attached to a fixed hook at the bottom of an organ bath.

-

The other end is connected to an isometric force transducer via a fine thread.

-

The organ bath is filled with physiological saline and maintained at a constant temperature (e.g., 25-30°C) and continuously aerated.

3. Recording of Contractions:

-

The muscle is allowed to equilibrate for a period (e.g., 30-60 minutes) until spontaneous contractions stabilize.

-

The output from the force transducer is amplified and recorded using a data acquisition system.

-

Baseline contractile activity (frequency and amplitude) is recorded.

4. Application of Locustatachykinin I:

-

A stock solution of synthetic Locustatachykinin I is prepared in physiological saline.

-

Increasing concentrations of Lom-TK-I are added to the organ bath in a cumulative or non-cumulative manner.

-

The response of the muscle (changes in contraction frequency, amplitude, and basal tonus) is recorded for a set period after each addition.

5. Data Analysis:

-

The changes in contraction parameters are quantified and plotted against the concentration of Lom-TK-I to generate a dose-response curve.

-

From this curve, key parameters such as the EC50 (half-maximal effective concentration) can be determined.

Workflow for the in vitro visceral muscle contraction bioassay.

Intracellular Calcium Imaging

This technique allows for the direct visualization of the increase in intracellular calcium that precedes muscle contraction.

1. Cell/Tissue Preparation:

-

Visceral muscle cells can be enzymatically dissociated and cultured, or the whole tissue can be used.

-

The cells or tissue are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to passively cross the cell membrane.

-

Once inside the cell, esterases cleave the AM group, trapping the fluorescent dye.

2. Imaging Setup:

-

The prepared cells or tissue are placed on the stage of an inverted fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera).

-

The preparation is continuously perfused with physiological saline.

3. Stimulation and Recording:

-

A baseline fluorescence level is recorded.

-

Locustatachykinin I is introduced into the perfusion solution.

-

Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time.

4. Data Analysis:

-

The fluorescence data is analyzed to quantify the magnitude and kinetics of the calcium transient induced by Lom-TK-I.

Workflow for intracellular calcium imaging in insect visceral muscle.

Conclusion

Locustatachykinin I is a pivotal neuropeptide in the regulation of insect visceral muscle physiology. Its potent myostimulatory effects, mediated through a well-defined Gq-protein coupled receptor signaling pathway, underscore its importance in fundamental life processes of insects. A thorough understanding of its mechanism of action and the ability to quantify its effects through robust experimental protocols are essential for advancing our knowledge of insect neuroendocrinology. Furthermore, the tachykinin signaling system presents a promising target for the development of novel and specific insect pest management strategies. This technical guide provides the foundational knowledge and methodological framework to support further research and development in this critical area.

References